2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing a fluorine atom at the meta position . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating infections and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and thiadiazole derivatives, which also exhibit a wide range of biological activities . Compared to these compounds, 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which enhance its biological activity and chemical stability. Some similar compounds include:
Properties
Molecular Formula |
C17H14FN3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-14-8-6-13(7-9-14)19-15(22)10-25-17-21-20-16(24-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
NDLFITQOYYQGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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